molecular formula C9H14N2O3 B13196715 Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13196715
M. Wt: 198.22 g/mol
InChI Key: RRMHTERECAYLRM-UHFFFAOYSA-N
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Description

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl ester group and a pyrazole ring with an isopropyl group at the 2-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate: Another ester with a similar structure but different substituents.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with a different heterocyclic ring but similar functional groups.

Uniqueness

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a keto group and an isopropyl group at specific positions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O3/c1-6(2)11-9(13)7(5-10-11)4-8(12)14-3/h5-6,10H,4H2,1-3H3

InChI Key

RRMHTERECAYLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=CN1)CC(=O)OC

Origin of Product

United States

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